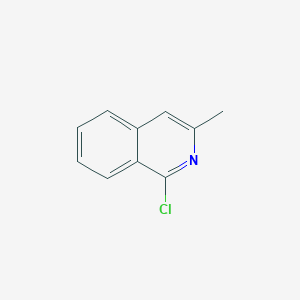

1-chloro-3-methylisoquinoline

説明

Overview of Isoquinoline (B145761) as a Privileged Scaffold in Medicinal Chemistry

In the field of drug discovery, certain molecular structures, known as "privileged scaffolds," appear frequently in drugs and bioactive compounds, demonstrating the ability to bind to multiple biological targets. The isoquinoline nucleus is considered one such scaffold. rsc.orgnih.govrsc.org Its structural and chemical properties allow for diverse functionalization, enabling the synthesis of large libraries of compounds for screening. rsc.orgresearchgate.net This versatility has made isoquinoline and its derivatives, like those of 1-chloro-3-methylisoquinoline, a focal point of therapeutic research. nih.gov The significance of this scaffold is underscored by its presence in numerous natural and synthetic compounds with a broad spectrum of biological activities. semanticscholar.orgresearchgate.net

The journey of isoquinoline in science began with its first isolation from coal tar in 1885. wikipedia.org However, its true significance emerged from the study of natural alkaloids, many of which have been used in traditional medicine for centuries. amerigoscientific.comresearchgate.net The isolation and characterization of isoquinoline alkaloids like morphine and berberine (B55584) in the 19th century marked a pivotal moment, linking this chemical structure to potent physiological effects. semanticscholar.orgresearchgate.net

Initially, drug development relied on isolating these active compounds from natural sources. Over time, advancements in synthetic organic chemistry allowed for the modification of these natural alkaloids and the creation of entirely new synthetic isoquinoline derivatives. rsc.orgresearchgate.net This evolution has enabled medicinal chemists to optimize activity, improve selectivity, and reduce side effects, leading to the development of numerous clinical drugs based on the isoquinoline framework. nih.govbenthamdirect.com The history of isoquinolines in drug discovery is a clear progression from natural product isolation to sophisticated, structure-based drug design. rsc.orgrsc.org

The structural versatility of the isoquinoline scaffold has led to its exploration across a multitude of therapeutic areas. nih.govwisdomlib.org Derivatives have been developed and investigated for treating a wide range of conditions, including cancer, microbial infections, inflammation, and parasitic diseases. researchgate.netbenthamdirect.com

The isoquinoline framework is a key component in many compounds investigated for their anticancer properties. tandfonline.comnih.gov These derivatives exert their effects through various mechanisms, such as inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting the polymerization of tubulin, a critical component of the cellular skeleton. nih.govplos.org For instance, the natural product noscapine (B1679977) disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. amerigoscientific.comnih.gov Synthetic pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have also shown potent cytotoxic activities against human cancer cell lines, including breast, lung, and cervical cancer cells. semanticscholar.org

Table 1: Examples of Isoquinoline Derivatives with Anticancer Activity

| Compound/Class | Cancer Cell Line(s) | Reported Mechanism of Action | Reference(s) |

|---|---|---|---|

| Noscapine | MCF-7, MDA-MB-231 (Breast) | Microtubule disruption, induction of apoptosis | amerigoscientific.com, nih.gov |

| Berberine | HCT-116 (Colon) | G1 cell cycle arrest, induction of NAG-1 | researchgate.net |

| Lamellarin D | Prostate (DU-145), Leukemia (K562) | Potent cytotoxicity, induction of apoptosis | rsc.org |

| Pyrrolo[2,1-a]isoquinolines | MCF-7, MDA-MB231, T47D (Breast), A549 (Lung), HeLa (Cervical) | Cytotoxicity | semanticscholar.org |

Isoquinoline derivatives have demonstrated significant activity against a wide spectrum of pathogens, including bacteria and fungi. wisdomlib.orgnih.gov The natural alkaloid berberine, for example, is known for its antibacterial properties. mdpi.com Synthetic derivatives have also been a major focus of research. A class of alkynyl isoquinolines was found to be active against numerous Gram-positive bacteria, including drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). mdpi.com

In the realm of antifungal research, various isoquinoline alkaloids and their synthetic analogs have been screened for efficacy. nih.govijcrr.com Novel isoquinoline derivatives designed by splicing active fragments from other antifungal agents have shown high inhibition rates against plant pathogenic fungi like Physalospora piricola and Rhizotonia cerealis. jlu.edu.cn Some chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, have displayed notable antifungal activity. nih.gov

Table 2: Research Findings on Antimicrobial and Antifungal Isoquinoline Derivatives

| Compound/Class | Target Organism(s) | Activity/Finding | Reference(s) |

|---|---|---|---|

| Alkynyl Isoquinolines (HSN584, HSN739) | Gram-positive bacteria (e.g., MRSA) | Potent bactericidal activity (MICs = 4–8 µg/mL) | mdpi.com |

| (+)-Actinodaphnine, (+)-N-Me-actinodaphnine | Gram-positive bacteria (e.g., S. aureus) | Strong inhibitory activity (MIC ≥ 50 µg/mL) | nih.gov |

| Halogenated Phenyl Carbamates (e.g., 17, 18) | Bacteria | Remarkable bactericidal activity | nih.gov |

| Compound Il (Diphenyl ether derivative) | Fusarium graminearum | 83.3% inhibition rate at 50 mg/L | jlu.edu.cn |

| Compound 9f (3-aryl-isoquinoline) | Physalospora piricola | EC50 of 3.651 mg/L, comparable to chlorothalonil | researchgate.net |

The potential of isoquinoline derivatives to modulate inflammatory pathways is another significant area of research. amerigoscientific.comnih.gov Inflammation is a key factor in many diseases, and compounds that can control it are highly sought after. mdpi.com A novel isoquinoline derivative, CYY054c, was shown to reduce inflammatory mediators and improve outcomes in a model of endotoxemia. nih.gov Another study synthesized a series of isoquinoline-1-carboxamides and found that one compound, HSR1101, potently suppressed the production of pro-inflammatory mediators like IL-6 and TNF-α in microglial cells, suggesting its potential for treating neuroinflammation. mdpi.comnih.gov The alkaloid Litcubanine A, isolated from Litsea cubeba, also showed significant anti-inflammatory effects by inhibiting the activation of inflammatory macrophages. frontiersin.org

Leishmaniasis is a parasitic disease for which new treatments are urgently needed. The quinoline (B57606) and isoquinoline scaffolds have been recognized as privileged structures in the search for antileishmanial agents for nearly a century. nih.gov The isoquinoline alkaloid berberine was one of the first compounds of this class to be described with activity against Leishmania. nih.gov More recent studies have evaluated other natural and synthetic derivatives. rsdjournal.org Research has shown that alkaloids such as naphthylisoquinolines and tetrahydroisoquinolines are active against Leishmania parasites. rsdjournal.org While some derivatives show promise, research is ongoing to improve potency and reduce toxicity compared to existing drugs. nih.gov

Therapeutic Area Coverage of Isoquinoline Derivatives

Antimalarial Activity

Malaria, a devastating disease caused by Plasmodium parasites, remains a significant global health challenge, compounded by increasing drug resistance. nih.govnih.gov The search for novel antimalarial agents has led researchers to explore various heterocyclic compounds, including isoquinoline derivatives. nih.gov

While the general class of isoquinolines has been a source of antimalarial lead compounds, specific research into the antimalarial properties of this compound is not extensively documented in the reviewed literature. However, related structures provide context for the potential interest in this area. For instance, studies on 3-methylisoquinoline-4-carbonitrile derivatives have shown low micromolar activity against both drug-sensitive (3D7) and drug-resistant (W2) strains of P. falciparum. nih.gov Another study identified that a 3-methylisoquinoline (B74773) inhibitor of P. falciparum growth targets the sodium efflux pump PfATP4. nih.gov Furthermore, research on 1-aryl-1,2,3,4-tetrahydroisoquinolines found that compounds like 1-(4-chlorophenyl)-6-hydroxyl-1,2,3,4-tetrahydroisoquinoline displayed high antiplasmodial activity with low cytotoxicity. researchgate.net

A study focused on novel 4-cyano-3-methylisoquinoline (B179422) inhibitors also highlighted the activity of this scaffold against Plasmodium falciparum. rsc.org These findings underscore the relevance of the 3-methylisoquinoline core in antimalarial research, though direct testing results for this compound were not found.

Cholesterol-Lowering Properties

The isoquinoline framework is recognized for its potential in developing agents with cholesterol-lowering properties. nih.gov Some N-substituted adenosine (B11128) derivatives containing isoquinoline moieties have been investigated for hypocholesterolemic activity, among other circulatory benefits. google.com However, a direct investigation into the cholesterol-lowering effects of this compound specifically has not been identified in the surveyed scientific literature.

Antihyperglycemic Activity

Certain isoquinoline derivatives have been noted for their potential antihyperglycemic activity. nih.gov This is often associated with the inhibition of enzymes such as α-glucosidase, which can help manage diet-induced hyperglycemia. researchgate.net For instance, spirosuccinimide aldose reductase inhibitors derived from isoquinoline-1,3-diones have been a subject of research in the context of diabetic complications. acs.org Despite these broader indications, specific studies detailing the antihyperglycemic activity of this compound are not available in the reviewed literature.

Antidepressant Activity

The isoquinoline core is a feature in compounds explored for antidepressant effects. nih.gov For example, the pyrrolo-[2,1-a]isoquinoline core is associated with antidepressant activity. nih.gov Various derivatives, including those of isatin (B1672199) and quinoline, have been synthesized and tested for their potential to reduce immobility time in forced swimming tests, a common model for screening antidepressant compounds. nih.govmdpi.com While the broader class of nitrogen-containing heterocyclic compounds is of significant interest in developing new antidepressant agents, there is no specific research in the available literature that evaluates this compound for antidepressant properties. nih.gov

Enzyme Inhibitory Actions

The ability of isoquinoline derivatives to act as enzyme inhibitors is a well-established area of research. nih.gov These compounds have been shown to target a variety of enzymes, including kinases, which are crucial in cell signaling and disease progression. For example, certain isoquinoline derivatives have been identified as inhibitors of phosphodiesterase 4B (PDE4B) and Mycobacterium tuberculosis IMPDH. nih.govnih.gov The introduction of a methyl group at the 3-position of the isoquinoline ring has been shown to significantly affect enzyme inhibitory activity in some contexts. nih.gov While this highlights the chemical importance of the 3-methylisoquinoline structure, specific enzyme inhibition studies focused on this compound were not found in the reviewed literature.

Vasodilatory Effects

Certain isoquinoline derivatives have been examined for their cardiovascular effects, including vasodilatory properties. ontosight.ai Research into isoquinolin-3-ol derivatives, for instance, has identified compounds with selective renal vasodilator profiles. researchgate.net Analogs of papaverine, a well-known isoquinoline alkaloid, have also been studied for their vasodilator responses. researchgate.net Despite this, there is no specific information in the surveyed literature regarding the vasodilatory effects of this compound.

Role of Isoquinolines in Multi-Target Drug Development

The complexity of many diseases, such as cancer and neurodegenerative disorders like Alzheimer's, often involves multiple biological pathways. researchgate.netnih.gov This has led to a shift from the single-target drug discovery approach to a multi-target strategy, which aims to develop compounds that can modulate several targets simultaneously. researchgate.netnih.gov Isoquinoline alkaloids, with their structural diversity, are well-suited for this approach. researchgate.net They have been investigated as multi-target agents against key mechanisms in Alzheimer's disease, including cholinesterase inhibition, beta-amyloid aggregation, and oxidative stress. nih.govalliedacademies.org This multi-modal potential makes isoquinolines promising candidates for developing more effective treatments for complex diseases. researchgate.netalliedacademies.org

Challenges and Opportunities in Isoquinoline-Based Drug Discovery

Despite their therapeutic potential, the development of isoquinoline-based drugs faces several hurdles. A key challenge is optimizing the structure of natural isoquinoline products to improve their bioavailability, metabolism, and reduce toxicity. rsc.org Furthermore, while numerous isoquinoline derivatives are synthesized and studied, only a limited number successfully navigate the path to commercial drugs. rsc.org However, these challenges also present opportunities. The vast chemical space of isoquinoline derivatives remains largely unexplored, offering fertile ground for the discovery of novel therapeutic agents. nih.gov Advances in synthetic chemistry and computational modeling are enabling more efficient design and synthesis of isoquinoline-based compounds with desired pharmacological profiles. nih.govresearchoutreach.org The development of fragment-based drug discovery approaches, for instance, has shown promise in identifying potent isoquinoline-based kinase inhibitors for inflammatory diseases. researchoutreach.org

Specific Focus on Halogenated Isoquinolines in Research

The introduction of halogen atoms, such as chlorine, into the isoquinoline scaffold significantly influences the molecule's physicochemical properties and biological activity. This strategic modification is a common practice in medicinal chemistry to enhance the therapeutic potential of lead compounds.

Significance of Chlorine Substituents in Isoquinoline Scaffolds

The presence of a chlorine atom on the isoquinoline ring can profoundly impact a molecule's properties. Chlorine is an electron-withdrawing group, which can alter the electron distribution within the aromatic system, thereby affecting its reactivity and interaction with biological targets. This modification can lead to increased lipophilicity, which can improve membrane permeability and oral absorption. researchgate.net The position of the chlorine atom is crucial; for example, a chlorine at the C1 position of the isoquinoline ring is susceptible to nucleophilic substitution, providing a reactive handle for further chemical modifications. In some instances, the introduction of a chlorine atom can be critical for a compound's biological activity, while in others it may diminish or abolish it. researchgate.net The versatility of the chloro substituent allows it to mimic other groups, making it a valuable tool in structure-activity relationship studies. chemrxiv.org

The Role of Methyl Groups in Isoquinoline Derivatives

The methyl group, while seemingly simple, can also significantly influence the properties of isoquinoline derivatives. The introduction of a methyl group can affect the molecule's steric profile and lipophilicity. For instance, a methyl group at the C1 position can be a site for further functionalization due to the acidity of its C-H bonds. beilstein-journals.org The position of the methyl group can also impact solubility, with a 4-methyl isomer showing reduced solubility compared to 1- and 3-methyl analogs due to an increase in hydrophobic surface area. In some cases, the methyl group can enhance steric bulk, which can influence how the molecule fits into the binding site of a biological target.

Compound Information

Structure

3D Structure

特性

IUPAC Name |

1-chloro-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAHYDUCMPRQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348829 | |

| Record name | 1-Chloro-3-methyl-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7115-16-4 | |

| Record name | 1-Chloro-3-methyl-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 3 Methylisoquinoline and Its Derivatives

Advanced Strategies for Isoquinoline (B145761) Core Construction

The synthesis of the isoquinoline framework, a privileged structure in medicinal chemistry, has evolved significantly. Traditional methods such as the Bischler-Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions are being supplemented and replaced by novel strategies that offer milder conditions and broader functional group tolerance. nih.govacs.org These advanced approaches, including transition metal-mediated cascade reactions and direct C-H functionalization, provide more straightforward and sustainable routes to these valuable N-heterocycles. nih.govmdpi.com

Modern Synthetic Approaches (Post-2021)

Recent years have witnessed a surge in innovative methods for constructing the isoquinoline skeleton, emphasizing efficiency and novel reaction pathways. nih.gov A notable strategy developed in 2021 involves the construction of isoquinoline analogues starting from pyridines, which react with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions. rsc.org This method is significant as it represents a departure from the typical benzene-derivative starting materials and tolerates functional groups that are sensitive to acidic conditions. rsc.org

In 2022, a novel and efficient approach for synthesizing functionalized isoquinoline derivatives through a sequential cyclization-deoxygenation of 2-alkynylbenzaldoximes was reported. thieme-connect.de This process utilizes silver triflate or bromine as an electrophile to induce a 6-endo-dig cyclization, forming a cyclic nitrone intermediate, which is then deoxygenated to yield the isoquinoline product. thieme-connect.de Another 2022 study detailed a copper(I)-catalyzed three-component [3+2+1] cyclization of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH₃CN), with the latter serving as the nitrogen atom source to produce densely functionalized isoquinolines. organic-chemistry.org Furthermore, Ru(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides has been developed as an oxidant-free method to access isoquinolines. organic-chemistry.org

A review covering developments from 2021 to 2022 highlights various other modern strategies, such as the palladium-catalyzed reductive cyclization of oxazolidines and a two-step, one-pot synthesis of 3-methylisoquinoline (B74773) via a tandem allylation and intramolecular amination sequence. nih.gov

| Year | Method | Reactants | Catalyst/Reagents | Product |

| 2021 | Annulation Cascade | Pyridines, β-ethoxy α,β-unsaturated carbonyls | Basic Conditions | Isoquinoline Analogues |

| 2022 | Cyclization-Deoxygenation | 2-Alkynylbenzaldoximes | AgOTf or Br₂, then CS₂ | Functionalized Isoquinolines |

| 2022 | Three-Component Cyclization | 2-Bromoaryl ketones, Terminal alkynes, CH₃CN | Copper(I) | Densely Functionalized Isoquinolines |

| 2022 | C-H Annulation | Primary Benzylamines, Sulfoxonium ylides | Ruthenium(II) | Isoquinolines |

Transition Metal-Mediated Cascade Reactions

Cascade reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, have become a cornerstone of modern organic synthesis due to their high degree of step and atom economy. bohrium.com Transition metals, particularly palladium, rhodium, and cobalt, are frequently employed to catalyze these complex transformations, enabling the rapid assembly of isoquinoline and isoquinolone frameworks from simple, readily available precursors. mdpi.comorganic-chemistry.org

Electrophilic activation is a key step in several cascade syntheses of isoquinolines. For instance, the cyclization of 2-alkynylbenzaldoxime can be initiated by an electrophile such as silver triflate (AgOTf) or bromine (Br₂). thieme-connect.de This triggers a 6-endo-dig cyclization to form an isoquinoline N-oxide intermediate, which is subsequently deoxygenated. thieme-connect.de Another example involves a palladium-catalyzed oxidative annulation strategy where N-methoxybenzamides react with epoxides. nih.gov The cascade proceeds through cyclometallation followed by a nucleophilic ring-opening of the epoxide, leading to the formation of isoquinolone derivatives. nih.gov

Radical-based cascades offer unique pathways for isoquinoline synthesis. A metal-free cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes involves an oxidative cross-coupling followed by a radical addition to the aromatic ring to afford isoquinoline-1,3(2H,4H)-dione derivatives in good yields. rsc.org More recently, photocatalysis has been harnessed to generate radicals for cascade reactions. acs.org In a visible-light-mediated process, a Ruthenium (Ru) catalyst facilitates the generation of carbon radicals from diazo compounds. acs.org These radicals then add to N-alkyl-N-methylacrylamides, initiating a cascade cyclization to produce acyl-substituted isoquinolinediones. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Key Intermediate | Product |

| Metal-Free Radical Cascade | N-alkyl-N-methacryloylbenzamide, Aryl aldehydes | No metal catalyst or solvent | Radical addition intermediate | Isoquinoline-1,3(2H,4H)-diones |

| Photocatalytic Radical Cascade | N-alkyl-N-methylacrylamides, Diazo compounds | Ru(bpy)₃(PF₆)₂, Blue LED | Carbon radical from diazo compound | Acyl-substituted isoquinolinediones |

Transition metal-catalyzed annulation reactions are powerful tools for building the isoquinoline core. A rhodium(III)-catalyzed cascade involving C–H activation, annulation, and lactonization of 2-arylindoles with 4-hydroxy-2-alkynoates has been developed to synthesize fused polycyclic furo[3,4-c]indolo[2,1-a]isoquinolines. bohrium.com Similarly, cobalt(III) catalysis enables a [4+2] annulation of arylhydrazones with internal alkynes via C–H/N–N bond functionalization to yield highly substituted isoquinolines under redox-neutral conditions. acs.org Palladium catalysis is also widely used; for example, the C–H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a regioselective route to 3,4-substituted hydroisoquinolones. mdpi.com

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly efficient and sustainable strategy for constructing heterocyclic compounds, as it avoids the need for pre-functionalized starting materials like ortho-halogenated benzenes. mdpi.comrsc.org This approach utilizes a transition metal catalyst to selectively activate an otherwise inert C-H bond, often guided by a directing group, and couple it with an unsaturated partner to form the heterocyclic ring. acs.orgmdpi.com

A variety of transition metals are effective for this purpose. mdpi.com Rhodium(III) catalysts are used in the one-pot, three-component reaction of aryl ketones, hydroxylamine, and internal alkynes, where the in-situ generated oxime directs the C-H activation. organic-chemistry.org Cobalt(III) catalysts have been developed for the C–H/N–N bond functionalization of arylhydrazones with alkynes. acs.org Palladium(II) is also frequently used, for instance, in the cyclization of oximes with vinyl azides, where the oxime serves as both a directing group and an internal oxidant. acs.org This palladium-catalyzed approach has also been applied to the annulation of N-methoxy benzamides with allenoic acid esters. mdpi.com An iodine-catalyzed method has even been developed for the multiple C-H bond functionalization of un-functionalized isoquinolines with methylarenes to produce N-benzyl isoquinoline-1,3,4-triones. rsc.org

Photochemical Approaches

Photochemistry offers novel routes for the functionalization of isoquinoline rings, often under mild conditions. These methods leverage light energy to generate highly reactive intermediates that can lead to unique molecular rearrangements and substitutions.

Recent research has demonstrated a phosphite-mediated photochemical strategy that results in the C–H alkylation of isoquinolines. rsc.orgresearchgate.net This method involves the N-alkylation of an isoquinoline followed by a photochemical rsc.orgresearchgate.net N-to-C rearrangement. rsc.org While this has been primarily reported for C-4 alkylation, the principles are relevant for understanding photochemical functionalization of the isoquinoline core.

The process begins with the formation of an N-alkylated isoquinolinium salt. A phosphite (B83602) anion then adds to the C-1 position, creating an enamine-type intermediate. rsc.org Upon photochemical excitation, this intermediate can undergo a C–N bond cleavage from its singlet excited state, leading to a radical pair that recombines to form a C-4 substituted product after rearomatization. rsc.orgresearchgate.net

A key aspect of this methodology is the ability to tune site selectivity. The phosphite-mediated approach can facilitate sequential functionalization, including regiodivergent ortho- and meta-dialkylations of the isoquinoline system. researchgate.net For instance, the protocol has been tested with 1-methylisoquinoline, demonstrating its applicability to substituted isoquinoline systems. rsc.org

Table 1: Key Features of Phosphite-Mediated Photochemical Rearrangement

| Feature | Description | Source |

| Reaction Type | Photochemical rsc.orgresearchgate.net N to C rearrangement | rsc.org |

| Key Reagent | Phosphite (e.g., diethylphosphite) | rsc.org |

| Intermediate | Enamine-type phosphite adduct | rsc.org |

| Mechanism | Involves C-N bond cleavage from a singlet excited state | rsc.orgresearchgate.net |

| Primary Application | C-4 (meta) alkylation of isoquinolines | rsc.orgresearchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. scirp.org This technology is applicable to the synthesis of various isoquinoline derivatives. scirp.orgshd-pub.org.rsacs.org

Microwave irradiation can significantly enhance the efficiency of cyclization and condensation reactions that form the isoquinoline core. For example, in the synthesis of pyrrolo[2,3-c]isoquinolines, microwave-assisted reactions of 5-aminopyrrole with various arylaldehydes were conducted at 100 °C for just 10 minutes under solvent-free conditions, demonstrating operational simplicity and rapid formation of intermediates. acs.org Similarly, the synthesis of 1-fluoroalkyl-3-fluoroisoquinolines has been efficiently achieved through a one-pot, microwave-assisted method. rsc.org In other syntheses, such as those for tetrahydroisoquinoline derivatives, reaction mixtures are irradiated in a microwave reactor to achieve maximum conversion in as little as 60 minutes. shd-pub.org.rs

Table 2: Examples of Microwave-Assisted Conditions for Isoquinoline Synthesis

| Reaction Type | Temperature | Duration | Key Feature | Source |

| Pyrrolylimine Formation | 100 °C | 10 min | Solvent-free | acs.org |

| Tetrahydroisoquinoline Formation | 100 °C | 60 min | Catalyst-mediated cyclization | shd-pub.org.rs |

| General Isoquinoline Synthesis | N/A | N/A | Reduces reaction time by 30-50% |

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nobelprize.orgnih.gov These reactions are instrumental in building the 3,4-disubstituted isoquinoline core and introducing functional groups. acs.orgnih.gov

The Larock isoquinoline synthesis is a prominent example, involving the palladium-catalyzed cyclization of N-substituted-o-(1-alkynyl)benzaldimines. acs.org This method allows for the construction of complex isoquinolines, and recent advancements have enabled an asymmetric variant to produce axially chiral products with high enantioselectivity. acs.orgresearchgate.net The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetallation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nobelprize.org

Other palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are used to functionalize pre-existing chloro-isoquinoline scaffolds. researchgate.net This highlights the dual role of palladium catalysis: it can be used to both construct the heterocyclic ring and to modify it through subsequent cross-coupling reactions.

Synthetic Routes to 1-Chloro-3-methylisoquinoline

The direct synthesis of this compound relies on established principles of heterocyclic chemistry, utilizing specific precursors and chlorination conditions that favor substitution at the C-1 position.

Established Precursors and Reaction Conditions

The most common and direct route to this compound involves the chlorination of 3-methylisoquinolin-1(2H)-one (also known as 3-methylisocarbostyril). This lactam precursor is readily prepared through various methods, including the cyclization of N-benzyl-1,1-dimethoxypropan-2-amine with an acidic agent like chlorosulfonic acid. chemicalbook.com

Once the 3-methylisoquinolin-1-one precursor is obtained, it is converted to this compound by treatment with a strong chlorinating agent. Phosphoryl chloride (POCl₃) is the most frequently used reagent for this transformation. The reaction is typically carried out by refluxing the precursor in an excess of POCl₃. chemicalbook.com After the reaction is complete, the excess POCl₃ is removed, and the product is isolated. This method is analogous to the synthesis of other 1-chloroisoquinoline (B32320) derivatives, such as 1-chloro-4-methylisoquinoline, which is prepared from its corresponding lactam with POCl₃ in 90% yield. chemicalbook.com

Table 3: Typical Reaction Sequence for this compound

| Step | Precursor | Reagent(s) | Condition | Product | Source |

| 1 | Benzylamine + 1,1-dimethoxypropan-2-one | 1. NaBH(OAc)₃ 2. Chlorosulfonic Acid | 1. Room Temp 2. Heat | 3-Methylisoquinoline (or its lactam) | chemicalbook.com |

| 2 | 3-Methylisoquinolin-1(2H)-one | POCl₃ | Reflux (e.g., 3 hours) | This compound | chemicalbook.com |

Specificity of Chlorination at the C-1 Position

The chlorination of 3-methylisoquinolin-1(2H)-one or the corresponding isoquinoline N-oxide occurs with high regioselectivity at the C-1 position. This specificity is a direct consequence of the electronic properties of the isoquinoline ring system, which are heavily influenced by the heterocyclic nitrogen atom.

The C-1 position is inherently electrophilic due to its proximity to the electron-withdrawing nitrogen atom. researchgate.net When using a precursor like 3-methylisoquinolin-1(2H)-one, the mechanism involves the initial reaction of the lactam oxygen with phosphoryl chloride. This forms a reactive intermediate where the oxygen is converted into a good leaving group. This activation makes the C-1 carbon exceptionally susceptible to nucleophilic attack by a chloride ion (from POCl₃), leading to the substitution product. The stability of the resulting aromatic isoquinoline ring provides a strong thermodynamic driving force for the reaction.

This high reactivity at C-1 is a general feature of isoquinolines. For example, in nucleophilic aromatic substitution reactions involving 1,3-dichloroisoquinoline, the C-1 chlorine is selectively replaced even when an excess of the nucleophile is used, demonstrating the enhanced lability of the C-1 halogen. whiterose.ac.uk This inherent electronic bias ensures that chlorination via reagents like POCl₃ reliably yields the 1-chloro substituted product.

Green Chemistry Principles in Isoquinoline Synthesis

Atom Economy and Reaction Efficiency

Atom economy is a foundational concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently more sustainable as they minimize the generation of waste byproducts. alfa-chemistry.comlangholmandcanonbieschools.dumgal.sch.uk The efficiency of a reaction is also gauged by its yield, selectivity, and the operational simplicity of the procedure.

Multicomponent reactions (MCRs) represent another highly efficient strategy. An ultrasound-promoted, four-component reaction to produce pyrido[2,1-a]isoquinoline derivatives in water demonstrates high atom economy, high yields, and shorter reaction times. nih.gov Similarly, ruthenium-catalyzed C-H/N-N functionalization to form 1-phenyl isoquinoline derivatives is highlighted for its high atom economy, as it avoids the need for pre-functionalization of the starting materials. ajgreenchem.comajgreenchem.com

Table 1: Comparison of Reaction Efficiencies in Modern Isoquinoline Synthesis

| Reaction Type | Key Features | Reported Yield | Atom Economy Principle | Citation |

|---|---|---|---|---|

| Palladium-Catalyzed α-Arylation/Cyclization | Convergent, regioselective combination of precursors. | >70% (overall) | High efficiency and yield from simple precursors. | pnas.org |

| Ruthenium-Catalyzed C-H/N-N Functionalization | Reduces pre-functionalization of starting materials. | High | High atom economy by direct bond activation. | ajgreenchem.comajgreenchem.com |

| Ultrasound-Promoted Multicomponent Reaction | Catalyst-free, short reaction times, easy work-up. | Excellent | High atom economy through multiple bond formations in one pot. | nih.gov |

| Iodine-Mediated Decarboxylative Cyclization | Metal-free conditions. | Moderate to Good (up to 84%) | Avoids metallic waste streams. | rsc.org |

| Diethyl Azodicarboxylate (DEAD)-Promoted [3+2] Cycloaddition | Metal-free oxidative cyclization. | N/A | High atom economy by using the oxidant to form the desired product. | acs.org |

Solvent Minimization and Alternative Media

The choice of solvent is a critical factor in the environmental impact of a synthetic process, as traditional organic solvents are often volatile, toxic, and difficult to dispose of. alfa-chemistry.com Green chemistry encourages the minimization of solvent use or the replacement of hazardous solvents with environmentally benign alternatives. ajgreenchem.com

Research into the synthesis of isoquinoline derivatives has explored several alternative media:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green medium. An efficient ruthenium(II)-catalyzed C-H/C-H coupling to prepare olefin-tethered heteroarenes has been successfully devised in water. acs.org Furthermore, the synthesis of pyrido[2,1-a]isoquinoline derivatives via an ultrasound-promoted multicomponent reaction is effectively performed in water at room temperature. nih.gov

Polyethylene Glycol (PEG-400): This biodegradable solvent has been used successfully in the ruthenium-catalyzed synthesis of 1-phenyl isoquinoline derivatives. ajgreenchem.comajgreenchem.com A significant advantage of the Ru(II)/PEG-400 system is that the catalyst can be recycled, enhancing the sustainability of the process. ajgreenchem.comniscair.res.in

Biomass-Derived Solvents: As the chemical industry moves away from petrochemical feedstocks, solvents derived from biomass are gaining attention. mdpi.com In a study on the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline, several biomass-derived solvents, including γ-Valerolactone (GVL), ethyl levulinate, and 2-MeTHF, were investigated as potential replacements for dimethylformamide (DMF). The results indicated that these green solvents are feasible alternative reaction media, showing similar reactivity. mdpi.comscilit.com

Protic Solvents: In certain reactions, simple alcohols can serve as effective solvents. For example, the cycloisomerization of specific isoquinoline propargylic carbinols proceeds in high yield using ethanol (B145695) or the higher-boiling n-propanol at elevated temperatures. nih.gov

Table 2: Alternative Solvents in the Synthesis of Isoquinoline Derivatives

| Solvent/Medium | Reaction Type | Advantages | Citation |

|---|---|---|---|

| Water | Ruthenium(II)-Catalyzed C-H/C-H Coupling; Ultrasound-Promoted MCR | Non-toxic, non-flammable, widely available. | acs.orgnih.gov |

| Polyethylene Glycol (PEG-400) | Ruthenium-Catalyzed C-H/N-N Functionalization | Biodegradable, allows for catalyst recycling. | ajgreenchem.comajgreenchem.comniscair.res.in |

| γ-Valerolactone (GVL), Ethyl Levulinate, 2-MeTHF | Palladium-Catalyzed Aminocarbonylation | Bio-renewable, viable alternative to polar aprotic solvents like DMF. | mdpi.comscilit.com |

| Ethanol, n-Propanol | Protic Solvent Mediated Cycloisomerization | Readily available, effective for specific thermal reactions. | nih.gov |

| Hexafluoroisopropanol (HFIP) | Oxidative Cyclization | Can stabilize reactive intermediates. | rsc.org |

Catalytic Methods for Sustainable Production

Catalysis is a pillar of sustainable manufacturing, enabling chemical transformations to proceed with greater speed, selectivity, and efficiency, often under milder conditions and with lower energy input. openaccessjournals.comethz.ch The development of novel catalysts is crucial for creating green synthetic routes to complex molecules like isoquinoline derivatives. blazingprojects.com

Transition-metal catalysis is a powerful tool for constructing the isoquinoline skeleton:

Palladium Catalysis: Palladium-based catalysts are widely employed for their versatility in forming C-C and C-N bonds. nih.gov Sequential palladium-catalyzed α-arylation and cyclization reactions offer a general and high-yielding route to a wide array of substituted isoquinolines. pnas.org Another key application is the palladium-catalyzed aminocarbonylation of halo-isoquinolines to produce isoquinoline-1-carboxamides, where the choice of ligand (e.g., PPh₃ or XantPhos) can be tuned to accommodate various amine substrates. mdpi.com

Ruthenium Catalysis: Ruthenium catalysts have proven effective for atom-economical C-H activation reactions. niscpr.res.in A notable example is the use of a [Ru(p-cymene)Cl₂]₂ catalyst in PEG-400, which creates a homogeneous and recyclable system for synthesizing 1-phenyl isoquinolines. ajgreenchem.comajgreenchem.com This approach is environmentally advantageous due to the recyclability of both the catalyst and the biodegradable solvent. niscair.res.in

Earth-Abundant Metal Catalysis: While precious metals like palladium and ruthenium are highly effective, their cost, toxicity, and low abundance are concerns. ukcatalysishub.co.uk A sustainable trend in catalysis is the move towards using more earth-abundant 3d-transition metals. researchgate.net These catalysts offer a more economical and environmentally friendly alternative for the synthesis of isoquinoline derivatives. researchgate.net

In addition to metal-based systems, metal-free catalytic methods are also being developed. For instance, an iodine-mediated decarboxylative cyclization between 2-methyl quinolines and α-amino acids provides access to imidazo[1,5-a]quinolines without the need for a transition metal catalyst. rsc.org

Table 3: Catalytic Systems for the Sustainable Synthesis of Isoquinoline Derivatives

| Catalyst System | Reaction Type | Sustainable Features | Citation |

|---|---|---|---|

| Palladium Acetate / Ligands (e.g., PPh₃, XantPhos) | α-Arylation, Aminocarbonylation | High efficiency, selectivity, and broad substrate scope. | pnas.orgmdpi.comnih.gov |

| [Ru(p-cymene)Cl₂]₂ in PEG-400 | C-H/N-N Functionalization | Recyclable catalyst and solvent system, high atom economy. | ajgreenchem.comajgreenchem.comniscair.res.in |

| 3d-Transition Metals (General) | Various C-C and C-N bond formations | Use of earth-abundant, less toxic metals. | researchgate.net |

| Iodine (I₂) / TBHP | Decarboxylative Cyclization | Metal-free conditions, avoiding precious metal waste. | rsc.org |

Reactivity and Reaction Mechanisms of 1 Chloro 3 Methylisoquinoline

Mechanistic Investigations of Substitution Reactions

Substitution reactions are a cornerstone of the chemical reactivity of 1-chloro-3-methylisoquinoline, primarily occurring at the C-1 position due to the lability of the chlorine atom. The reactivity of the C-3 methyl group is comparatively subdued but offers potential for specific transformations.

Nucleophilic Aromatic Substitution at C-1 Position

The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the electronic properties of the isoquinoline nucleus. The ring nitrogen atom acts as a powerful electron-withdrawing group, which polarizes the C-1 carbon, making it electron-deficient and thus an excellent electrophilic site for attack by nucleophiles. ambeed.com

The mechanism of the SNAr reaction at this position proceeds via a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile (Nu-) attacks the electrophilic C-1 carbon, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized over the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization for the intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the chloride ion (Cl-), which is a good leaving group.

This process allows for the facile introduction of a wide array of functional groups at the C-1 position, including amines, alkoxides, and thiolates. ambeed.com The reaction is generally accelerated by the presence of electron-withdrawing groups on the ring, a core principle of SNAr reactions. nih.gov For instance, this compound can be converted to 1-hydrazinyl-3-methyl-isoquinoline, which can then undergo further condensation reactions. evitachem.com

Reactivity of the Methyl Group

In contrast to the high reactivity observed at C-1, the methyl group at the C-3 position exhibits significantly lower reactivity. This phenomenon can be explained by the "principle of vinylogy" and historical studies on methylisoquinolines. core.ac.ukuniroma1.it Early 20th-century research by Mills and Smith established that a methyl group at the C-1 position of isoquinoline is "reactive," readily participating in condensation reactions with aldehydes, whereas a methyl group at the C-3 position is "non-reactive" under similar conditions. core.ac.uk

The heightened reactivity of a C-1 methyl group stems from its ability to form a stable methylene (B1212753) base intermediate through tautomerization, where the negative charge is stabilized by the adjacent ring nitrogen. A methyl group at the C-3 position cannot achieve this same level of stabilization. While the C-3 methyl group is generally unreactive in typical condensation reactions, it can be functionalized under more forcing conditions. For example, photochemical meta-alkylation of a 1,3-dimethylisoquinolinium salt has been shown to proceed successfully, albeit requiring prolonged irradiation, indicating a higher energy barrier for reactions involving the C-3 methyl group. nih.gov

Coupling Reactions Involving this compound

The C-1 chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Cross-Coupling Methodologies

This compound is a viable substrate for several key cross-coupling reactions. Although aryl chlorides are known to be less reactive than the corresponding bromides and iodides, advancements in catalyst systems, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have made their use routine. chemicalforums.comnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. It is widely used due to the stability and low toxicity of the boron reagents. ambeed.comlibretexts.org

Sonogashira Coupling: This methodology facilitates the coupling of the aryl chloride with a terminal alkyne, creating an arylethyne moiety. The reaction is typically co-catalyzed by copper(I) salts. ambeed.comorganic-chemistry.orgrsc.org

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. rsc.orgresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. It has become a dominant method for the synthesis of arylamines. tcichemicals.comsnnu.edu.cnorganic-chemistry.org

Below is a table summarizing typical conditions for these cross-coupling reactions with aryl chlorides, which are applicable to this compound.

Select a reaction type to see typical conditions:

Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Reference |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | libretexts.org |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | nih.gov |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) or boronic ester (Ar-B(OR)₂) | libretexts.org |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | nih.gov |

| Solvent | Toluene, Dioxane, THF, often with water | nih.gov |

| Temperature | 80-120 °C | nih.gov |

Sonogashira Coupling

| Component | Example Reagent/Condition | Reference |

|---|---|---|

| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | organic-chemistry.org |

| Copper(I) Co-catalyst | CuI | organic-chemistry.org |

| Ligand | Triphenylphosphine (PPh₃), P(t-Bu)₃ | chemicalforums.comorganic-chemistry.org |

| Alkyne | Terminal alkyne (R-C≡CH) | organic-chemistry.org |

| Base | Amine base (e.g., Et₃N, i-Pr₂NH) | organic-chemistry.org |

| Solvent | THF, DMF, Toluene | chemicalforums.com |

| Temperature | Room Temperature to 100 °C | chemicalforums.com |

Heck Reaction

| Component | Example Reagent/Condition | Reference |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(CH₃CN)₂ | rsc.orguniurb.it |

| Ligand | Phosphines (e.g., PPh₃, P(o-tol)₃) | uniurb.it |

| Alkene | Styrene, Acrylates | rsc.org |

| Base | Et₃N, K₂CO₃, NaOAc | rsc.orguniurb.it |

| Solvent | DMF, NMP, Toluene | rsc.org |

| Temperature | 100-140 °C | rsc.org |

Buchwald-Hartwig Amination

| Component | Example Reagent/Condition | Reference |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | tcichemicals.comorganic-chemistry.org |

| Ligand | Bulky, electron-rich biarylphosphines (e.g., XPhos, BINAP) | tcichemicals.comsnnu.edu.cn |

| Amine | Primary or secondary amine (R¹R²NH) | organic-chemistry.org |

| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) | tcichemicals.com |

| Solvent | Toluene, Dioxane | tcichemicals.com |

| Temperature | 80-110 °C | tcichemicals.com |

Annulation Reactions

Annulation reactions typically refer to processes that construct a new ring onto an existing molecule. In the context of isoquinolines, annulation strategies are most prominently used for the synthesis of the isoquinoline core itself from simpler acyclic or monocyclic precursors. nih.govwhiterose.ac.uk For example, metal-catalyzed C-H activation/annulation cascades involving aryl imines and alkynes are a modern approach to building polysubstituted isoquinolines. whiterose.ac.uk

While this compound is not a common starting material for annulation reactions to build additional fused rings, its derivatives can be. Through nucleophilic substitution of the C-1 chloride, one can introduce functionalities that are amenable to annulation. For instance, conversion to a 1-aminoisoquinoline (B73089) derivative opens up pathways for constructing fused heterocyclic systems. A notable example is the multicomponent cascade cyclization of a 1-aminoisoquinoline with an acetophenone (B1666503) to form an imidazo[2,1-a]isoquinoline (B1217647) scaffold. nih.gov This highlights an indirect but potential application of this compound in the synthesis of more complex, fused polycyclic structures.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. While not the most common reaction class for this specific compound, certain isoquinoline derivatives can undergo notable rearrangements under specific conditions.

A relevant example is the photochemical ambeed.comchemscene.com N-to-C rearrangement of N-alkylated isoquinolinium salts. nih.gov In this process, an N-alkylated isoquinolinium salt, upon irradiation in the presence of a phosphite (B83602) mediator, can undergo a rearrangement where the alkyl group migrates from the nitrogen atom to the C-8 position of the isoquinoline ring. A study demonstrated this transformation with a 1,3-dimethylisoquinolinium salt, which successfully yielded the corresponding C-8 benzylated product. nih.gov This indicates that after N-alkylation, a derivative of this compound could potentially undergo a similar photochemical rearrangement.

Radical Reactions and Pathways

Radical reactions of this compound can be anticipated to occur at two primary sites: the methyl group at the 3-position and the carbon-chlorine bond at the 1-position.

The homolytic cleavage of a bond results in the formation of two radical species. The energy required for this process is known as the Bond Dissociation Energy (BDE) libretexts.org. The BDE for the C-Cl bond in chloro-substituted isoquinolines has been computationally studied. For isoquinoline, the C-Cl bond at the 1-position has a calculated BDE of approximately 93 kcal/mol, which is lower than at most other positions on the ring nih.gov. This suggests that the C1-Cl bond is a potential site for homolytic cleavage to initiate radical reactions.

Table 1: Calculated C-Cl Bond Dissociation Energies (BDEs) for Chloro-isoquinolines

| Position of Chlorine | BDE (kcal/mol) at B3LYP |

| 1 | 93 |

| 3 | 95 |

| 4, 5, 6, 7, 8 | ~97 |

Source: Adapted from computational studies on halo-heterocycles. nih.gov

The initiation of radical reactions often requires energy input, such as heat or light (hν) organicchemistrytutor.com. Radical halogenation, for instance, can be initiated by the homolytic cleavage of a halogen molecule libretexts.org.

A potential radical pathway for this compound is radical halogenation at the 3-methyl group. This type of reaction, particularly allylic or benzylic halogenation, is well-established and often employs reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light libretexts.orgchadsprep.com. The methyl group at the C3 position of the isoquinoline ring could potentially undergo hydrogen abstraction by a halogen radical to form a stabilized radical intermediate, which would then react with a halogen molecule to yield a halogenated methyl group.

Another significant radical pathway involves the homolytic cleavage of the C1-Cl bond. The relatively lower BDE of the C-Cl bond at the 1-position of the isoquinoline ring makes it susceptible to cleavage under appropriate conditions, leading to the formation of a C1-isoquinoline radical nih.gov. This reactive intermediate could then participate in various subsequent reactions, such as coupling with other radical species or addition to unsaturated systems. The generation of aryl radicals from halo-azaarenes under photochemical conditions is a known strategy for forming new carbon-carbon bonds nih.govillinois.edu.

Table 2: Potential Radical Reaction Pathways

| Reaction Type | Reagents/Conditions | Probable Intermediate | Potential Product |

| Radical Halogenation | NBS, light (hν) or initiator | 3-(radical-methyl)isoquinoline | 1-chloro-3-(halomethyl)isoquinoline |

| C-Cl Bond Homolysis | Heat or light (hν) | 1-(radical)-3-methylisoquinoline | Products of subsequent radical trapping |

Derivatization and Functionalization of 1 Chloro 3 Methylisoquinoline

Introduction of Diverse Functional Groups at Different Positions

The strategic functionalization of the 1-chloro-3-methylisoquinoline core enables the synthesis of a diverse library of derivatives. The reactivity of each position on the isoquinoline (B145761) ring can be selectively exploited to introduce various substituents, leading to compounds with tailored characteristics.

The primary sites for functionalization on the this compound molecule are the C-1, C-3, and C-4 positions, each offering unique opportunities for chemical modification.

C-1 Position: The chlorine atom at the C-1 position is an excellent leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, thereby serving as a primary gateway for constructing diverse molecular architectures.

C-3 Position: The methyl group at the C-3 position can be functionalized through various organic reactions. It can undergo oxidation to form an aldehyde or a carboxylic acid, providing a handle for further derivatization such as the formation of amides or esters. The methyl protons can also be activated for condensation reactions with aldehydes or other electrophiles.

C-4 Position: Direct C-H functionalization at the C-4 position of the isoquinoline nucleus is a powerful strategy for introducing substituents. nih.gov For instance, metal-free alkylation methods have been developed that proceed through a temporary dearomatization strategy. nih.gov Studies on related isoquinolines have shown that while substitution at C-3 is tolerated, the C-1 position can influence the outcome of C-4 functionalization. nih.gov Specifically, 3-methylisoquinoline (B74773) has been successfully alkylated at the C-4 position. nih.gov

A summary of potential functionalization reactions at these positions is presented below.

| Position | Type of Reaction | Potential Reagents | Resulting Functional Group |

| C-1 | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Amino, Ether, Thioether |

| C-3 | Oxidation / Condensation | Oxidizing agents, Aldehydes | Carboxylic acid, Alkenyl |

| C-4 | C-H Alkylation | Vinyl ketones, Benzoic acid | Alkyl chains |

The nitrogen atom (N-2) in the isoquinoline ring is a site for modifications that can significantly alter the compound's electronic properties and biological activity. Common modifications include:

N-Alkylation: The lone pair of electrons on the nitrogen atom allows for quaternization reactions with alkyl halides, leading to the formation of isoquinolinium salts. These salts can exhibit different solubility profiles and biological activities compared to the parent molecule.

N-Oxide Formation: Oxidation of the nitrogen atom leads to the formation of an N-oxide. This modification can serve as a directing group for subsequent regioselective C-H functionalization reactions at other positions of the isoquinoline ring. researchgate.net

Synthesis of Fused Heterocyclic Frameworks

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The reactivity of the C-1 chloro group is frequently exploited in condensation and cyclization reactions to build additional rings onto the isoquinoline core. For example, 2-chloro-3-formylquinolines, which are structurally analogous, undergo condensation with urea or thiourea to yield fused 2-oxopyrimido[4,5-b]- and 2-thioxopyrimido[4,5-b]quinolines. nih.gov Similarly, reactions with ortho-diamines or ortho-aminothiophenols can lead to the formation of fused imidazole or thiazole ring systems. organic-chemistry.org These reactions often proceed by an initial nucleophilic substitution at the C-1 position, followed by an intramolecular cyclization and dehydration or elimination step. Such strategies have been used to create a variety of linearly fused tetracyclic and other polycyclic aromatic systems. nih.govresearchgate.net

Strategic Incorporation of Chloro- and Methyl Groups in Novel Scaffolds

The chloro and methyl groups on the this compound scaffold are not merely passive substituents; they are strategically important for developing novel molecular frameworks.

The Chloro Group as a Synthetic Handle: The C-1 chloro atom is a versatile synthetic handle. Its ability to participate in nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) allows for the facile introduction of a vast range of substituents. This modularity is crucial in combinatorial chemistry and drug discovery for rapidly generating libraries of analogues.

The Methyl Group for Steric and Electronic Tuning: The C-3 methyl group influences the molecule's properties in several ways. Sterically, it can direct the conformation of adjacent substituents. Electronically, as an electron-donating group, it can modulate the reactivity of the heterocyclic ring. Furthermore, the methyl group itself can be a site for further functionalization, expanding the synthetic possibilities.

Structure-Activity Relationship (SAR) Studies of Derivatized Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity. drugdesign.org For derivatives of this compound, SAR studies focus on understanding how modifications at different positions impact their therapeutic potential.

In studies of related chloroquinoline and quinazoline derivatives, specific structural modifications have been shown to be critical for biological activity. nih.govmdpi.com For example, the presence and position of a chloro-substituent can significantly enhance inhibitory activity against certain kinases. mdpi.com Similarly, the nature of the substituent introduced at the chloro position profoundly influences the compound's potency and selectivity. In one study on chloroquinoline derivatives, the introduction of a sulfonamide moiety containing a thiazole ring resulted in potent cytotoxic activity against cancer cell lines. nih.gov

The table below illustrates SAR principles with data from analogous quinoline (B57606)/quinazoline compounds, showing how different substituents affect biological activity.

| Base Scaffold | R-Group Modification | Biological Target/Assay | Measured Activity (IC50) |

| Chloroquinoline | Introduction of (E)-1-(4-aminophenyl)-3-(dimethylamino)prop-2-en-1-one | Lovo Cancer Cell Line | 28.82 µg/ml nih.gov |

| Chloroquinoline | Derivatization with Sulfaguanidine | Lovo Cancer Cell Line | 35.31 µg/ml nih.gov |

| Chloroquinoline | Derivatization with Sulfathiazole | HeLa Cancer Cell Line | 39.53 µg/ml nih.gov |

| Chloroquinoline | Derivatization with Sulfadimidine | HeLa Cancer Cell Line | 49.32 µg/ml nih.gov |

| Quinazoline | 4-(3-chloro-4-(3-fluorobenzyloxy)anilino) | EGFR Kinase (mutated) | Potent Inhibition mdpi.com |

| Quinazoline | 4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino) | EGFR Kinase | 1.8 nM mdpi.com |

These examples underscore the importance of systematic derivatization of the this compound core to probe its SAR and optimize it for specific biological targets. The chloro group provides a key point for diversification, while the methyl group helps to fine-tune the electronic and steric profile of the resulting compounds.

Computational and Theoretical Studies on 1 Chloro 3 Methylisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the energy and electronic distribution within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. nih.govunige.ch DFT is employed to optimize molecular geometry, yielding parameters like bond lengths and angles, and to calculate electronic properties that govern a molecule's stability and reactivity. mdpi.com

While specific DFT studies on 1-chloro-3-methylisoquinoline are not detailed in the available literature, extensive research on the closely related compound 1-chloroisoquinoline (B32320) provides a template for the expected structural parameters. researchgate.net In a study using the B3LYP/6-31+G(d,p) level of theory, the optimized geometry of 1-chloroisoquinoline was determined. researchgate.net The addition of a methyl group at the C3 position in this compound would be expected to cause minor alterations to the local geometry of the isoquinoline (B145761) ring.

Table 1: Selected Optimized Geometrical Parameters of 1-Chloroisoquinoline (Analogous Compound)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C1-Cl12 | 1.751 | |

| N2-C1 | 1.312 | |

| C1-C9 | 1.432 | |

| C3-C4 | 1.368 | |

| C9-C10 | 1.411 | |

| N2-C1-C9 | ||

| C1-N2-C3 | ||

| N2-C3-C4 | ||

| C3-C4-C10 |

Data derived from studies on the analogous compound 1-chloroisoquinoline. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. researchgate.net This method is particularly valuable for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. cnr.it

For this compound, TD-DFT calculations would provide insight into its photophysical properties. These calculations can identify the wavelengths of maximum absorption (λmax) and the intensity of these absorptions (oscillator strengths). Although specific TD-DFT results for this compound were not found, such an analysis would be crucial for applications in materials science and photochemistry.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govrsc.org An MD simulation calculates the trajectory of individual atoms based on a given force field, providing a detailed view of molecular behavior in different environments, such as in solution. chemrxiv.org

There are no specific molecular dynamics simulation studies available for this compound in the reviewed literature. However, MD simulations could be employed to understand its solvation dynamics, its interaction with biological macromolecules, or its aggregation behavior, providing insights that are complementary to the static picture offered by quantum chemical calculations.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict where and how a molecule is likely to react. Reactivity descriptors, often derived from DFT calculations, can identify the most reactive sites within a molecule for electrophilic or nucleophilic attack. mit.edursc.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net

In the theoretical study of the analogous compound 1-chloroisoquinoline , the HOMO-LUMO energy gap was calculated to be -5.008 eV, indicating a high degree of stability. researchgate.net The distribution of these frontier orbitals reveals the likely sites for reaction. For 1-chloroisoquinoline, the HOMO is localized over the entire molecule, while the LUMO is distributed across the C-C bonds of the benzene ring. researchgate.net This information is vital for predicting the regioselectivity of reactions such as cycloadditions. rsc.org

Table 2: Global Reactivity Descriptors for 1-Chloroisoquinoline (Analogous Compound)

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.653 |

| LUMO Energy | -1.645 |

| Energy Gap (ΔE) | 5.008 |

| Ionization Potential (I) | 6.653 |

| Electron Affinity (A) | 1.645 |

| Electronegativity (χ) | 4.149 |

| Global Hardness (η) | 2.504 |

| Global Softness (S) | 0.199 |

| Electrophilicity Index (ω) | 3.438 |

Data derived from studies on the analogous compound 1-chloroisoquinoline. researchgate.net

Conformational Analysis and Rotational Barriers

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. ekb.eg Calculating the energy associated with these rotations allows for the determination of rotational barriers and the identification of the most stable conformers. youtube.commdpi.com

For this compound, the primary focus of conformational analysis would be the rotation of the methyl group attached to the C3 position. The barrier to this internal rotation determines the rotational dynamics of the methyl group at different temperatures. While specific calculations for this molecule are not available, DFT methods are routinely used to compute the potential energy surface for such rotations, which can be compared with experimental data from techniques like microwave spectroscopy. mdpi.com

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a method used to visualize the three-dimensional charge distribution of a molecule. researchgate.netchemrxiv.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov These regions are crucial for predicting how a molecule will interact with other species, particularly in non-covalent interactions and electrophilic/nucleophilic attacks. researchgate.net

In the analysis of the parent compound 1-chloroisoquinoline , the MEP surface was mapped within a range of -4.811e-2 a.u. (deep red) to +4.811e-2 a.u. (deep blue). researchgate.net The most negative potential was localized around the nitrogen atom, identifying it as the most probable site for electrophilic attack. Conversely, the positive potential was distributed over the hydrogen atoms and the chlorine atom, indicating these as likely sites for nucleophilic attack. researchgate.net A similar MEP map for this compound would be expected to show a highly negative region around the nitrogen atom, with the methyl group slightly modifying the potential distribution on the heterocyclic ring.

In Silico Investigations: Molecular Docking Studies of this compound Remain Unexplored

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a small molecule ligand with the active site of a target protein. Such studies provide crucial insights into the potential mechanism of action and can guide the development of more potent and selective drug candidates.

While a significant body of research exists on the molecular docking of various quinoline (B57606) and isoquinoline derivatives, a specific focus on this compound is conspicuously absent from prominent scientific databases. Searches for computational studies detailing the interaction of this particular compound with any biological target have not yielded specific results.

For context, related research on chloro-substituted quinolines and other isoquinoline analogs has demonstrated their potential to interact with a range of protein targets, including kinases, enzymes involved in parasitic life cycles, and receptors implicated in cancer. These studies often report detailed findings, including:

Binding Affinity: The strength of the interaction between the ligand and the protein, often expressed as a docking score or binding energy (e.g., in kcal/mol).

Key Amino Acid Interactions: Identification of specific amino acid residues within the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Potential Biological Targets: The proteins or enzymes that are predicted to be modulated by the compound.

However, without specific studies on this compound, any discussion of its potential binding modes, affinity for specific proteins, or key molecular interactions would be purely speculative. The generation of data tables detailing such findings is therefore not possible based on the current body of scientific literature.

The absence of such data highlights a gap in the computational exploration of this specific isoquinoline derivative. Future in silico research, including molecular docking and molecular dynamics simulations, would be necessary to elucidate the potential protein targets and binding interactions of this compound, thereby providing a foundation for further experimental validation and drug discovery efforts.

Advanced Research Applications and Future Directions for 1 Chloro 3 Methylisoquinoline

Applications in Medicinal Chemistry Research

The utility of 1-chloro-3-methylisoquinoline in medicinal chemistry is rooted in its capacity to serve as a versatile scaffold for generating diverse molecular architectures. The chlorine atom at the 1-position is a key functional group, acting as a leaving group in nucleophilic substitution reactions, thereby allowing for the introduction of a wide array of substituents to modulate biological activity and physicochemical properties.

Lead Compound Optimization

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. coleparmer.comwuxiapptec.comsartorius.com this compound can be instrumental in this iterative process. By modifying the chemical structure of a lead compound containing this scaffold, medicinal chemists can systematically improve its drug-like properties. coleparmer.comwuxiapptec.com

Table 1: Potential Modifications of this compound for Lead Optimization

| Position of Modification | Reactant Type | Potential Property Change | Goal of Optimization |

|---|---|---|---|

| C1 (Chloro position) | Amines (R-NH2) | Increased basicity, hydrogen bond donor/acceptor | Enhance target binding, improve solubility |

| C1 (Chloro position) | Alcohols (R-OH) | Increased polarity, hydrogen bond donor/acceptor | Improve aqueous solubility, modify binding interactions |

| C1 (Chloro position) | Thiols (R-SH) | Increased lipophilicity, potential for metal chelation | Enhance membrane permeability, target metalloenzymes |

| C3 (Methyl position) | Oxidation/Functionalization | Introduce new reactive handles (e.g., -COOH) | Allow for further derivatization, create new interaction points |

Design of Multi-Target Therapeutics

The traditional "one gene, one drug, one disease" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net This has led to the emergence of polypharmacology, which focuses on designing single chemical entities that can modulate multiple biological targets simultaneously. researchgate.net The isoquinoline (B145761) scaffold, including derivatives of this compound, is well-suited for the development of such multi-target therapeutics.

By strategically functionalizing the this compound core, researchers can incorporate pharmacophoric elements necessary for interacting with different targets. For instance, one part of the molecule derived from the isoquinoline core might bind to a kinase, while a substituent introduced at the 1-position could be designed to interact with a G protein-coupled receptor (GPCR). This approach aims to achieve a synergistic therapeutic effect or to combat drug resistance mechanisms.

Bioisosterism and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design used to improve compound properties, explore novel chemical space, and circumvent existing patents. nih.govresearchgate.net Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, leading to similar biological activity. nih.govresearchgate.net

The chlorine atom in this compound is a classic bioisostere for other groups. researchgate.net Notably, the "methyl-chloro equivalence" is a recognized concept where a chlorine atom can sterically and electronically mimic a methyl group. chemrxiv.org This allows chemists to interchange these groups to fine-tune lipophilicity and metabolic stability. The chlorine atom's versatility also allows it to act as a bioisostere for groups like trifluoromethyl (CF3) or cyano (CN), depending on the specific molecular context. chemrxiv.org

Scaffold hopping involves replacing the core molecular framework of a compound with a different one while retaining the original biological activity. nih.govresearchgate.net The this compound scaffold can serve as a new core structure when hopping from a different heterocyclic system to explore new intellectual property and potentially discover candidates with improved pharmacokinetic profiles. researchgate.net

Targeting Specific Biological Pathways

Derivatives of this compound can be designed to interact with specific components of biological pathways implicated in disease. The versatility of the isoquinoline ring system allows it to be incorporated into molecules that target a wide range of proteins.

DNA-Encoded Libraries (DELs) have revolutionized early-stage drug discovery by enabling the screening of billions of molecules against a protein target in a single experiment. nih.govchimia.ch This technology involves synthesizing vast collections of chemical compounds, each attached to a unique DNA barcode that encodes its chemical structure. nih.govethz.ch